3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidin-4-yl group, a 5-chlorothiophen-2-yl sulfonyl moiety, an ethyl group, and a 2-methoxyethyl chain.
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O4S2/c1-3-20-15(18-21(16(20)22)10-11-25-2)12-6-8-19(9-7-12)27(23,24)14-5-4-13(17)26-14/h4-5,12H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMYOHKQZPDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1797738-98-7) exhibits significant biological activity due to its unique structural features, including a chlorothiophene moiety, a sulfonyl group, and a triazole ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 435.0 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Chlorothiophene moiety | Provides unique electronic properties |
| Sulfonyl group | Enhances binding interactions with biological targets |
| Triazole ring | Implicated in various biological activities |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. Additionally, the chlorothiophene moiety may engage in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .
Enzyme Inhibition
Research indicates that compounds similar to this one have shown potential in inhibiting critical enzymes involved in various diseases. For instance:
- Lysyl Oxidase (LOX) Inhibition : A study identified related compounds as effective inhibitors of LOX, which is essential for collagen and elastin cross-linking in the extracellular matrix. The IC50 values for these inhibitors were around 19 μM, indicating moderate potency .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Compounds containing similar structural elements have demonstrated efficacy in reducing inflammation markers and mediating immune responses.
Case Studies
Several case studies highlight the potential applications of this compound:
- Medicinal Chemistry Applications : The compound has been studied for its pharmacophoric properties in drug design, particularly targeting pathways involved in cancer and inflammatory diseases.
- Chemical Biology Probes : It has been utilized as a probe in chemical biology to elucidate the interactions between small molecules and biological macromolecules .
- Material Science : The unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine) | Piperidine derivative | Enzyme inhibition |
| 1-(1-(5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine | Pyrrolidine derivative | Antimicrobial properties |
| 3-(1-(5-Chlorothiophen-2-yl)sulfonyl)piperidinone | Ketone derivative | Potential anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Libraries
- Compound 4i (): Structure: Pyrimidin-2(1H)-one core coupled with coumarin and tetrazole moieties. Key differences: Replaces the triazolone with a pyrimidinone ring and lacks the sulfonyl-piperidine group. Implications: The coumarin moiety may enhance fluorescence properties, making it suitable for diagnostic applications, whereas the target compound’s sulfonyl group could improve binding affinity to hydrophobic enzyme pockets .
- Compound 4j (): Structure: Pyrazol-3-one core with tetrazole and thioxo-pyrimidinone substituents. Key differences: Incorporates a sulfur atom in the pyrimidinone ring, which may increase metabolic stability compared to the target compound’s oxygenated triazolone .
Triazolone Derivatives
- Cas 242471-94-9 (): Structure: 1,2,4-Triazol-3-yl linked to a pyridin-2(1H)-one and dichlorobenzyl group. Key differences: The pyridinone ring and dichlorobenzyl substituent suggest divergent solubility profiles (lower logP due to aromatic chlorination) compared to the target compound’s methoxyethyl chain, which may enhance aqueous solubility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Cas 242471-94-9 | Compound 4i |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | 477.85 g/mol | ~550 g/mol (estimated) |
| Key Functional Groups | Sulfonyl-piperidine, triazolone | Dichlorobenzyl, pyridinone | Coumarin, tetrazole |
| Predicted logP | ~2.5 (moderate lipophilicity) | ~3.8 (high lipophilicity) | ~1.9 (low lipophilicity) |
| Potential Applications | Enzyme inhibition | Antimicrobial activity | Fluorescent probes |
Notes:
- The target compound’s methoxyethyl chain likely reduces logP compared to Cas 242471-94-9, improving bioavailability .
- The absence of aromatic chlorination (vs. and ) may lower toxicity risks .
Research Findings and Challenges
- Synthetic Complexity : The sulfonyl-piperidine and triazolone groups require precise regioselective reactions, as seen in ’s multi-step syntheses .
- Biological Data Gaps : While analogues like Cas 242471-94-9 have documented antimicrobial activity, the target compound’s pharmacological profile remains unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
